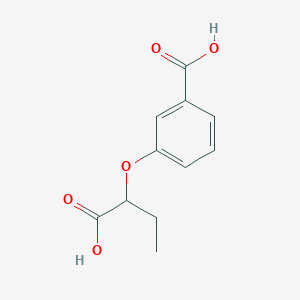

3-(1-Carboxypropoxy)benzoic acid

Description

Historical Context and Evolution within Benzoic Acid Chemistry

The story of 3-(1-Carboxypropoxy)benzoic acid is intrinsically linked to the rich history of its parent compound, benzoic acid. Benzoic acid, one of the simplest aromatic carboxylic acids, has been known since the 16th century, first isolated through the dry distillation of gum benzoin. cymitquimica.comkhanacademy.org Its industrial synthesis was later developed, with modern methods favoring the partial oxidation of toluene. khanacademy.org

The evolution of benzoic acid chemistry has been marked by the exploration of a vast array of derivatives, where functional groups are introduced onto the benzene (B151609) ring to modulate its physical and chemical properties. This has led to the development of compounds with applications ranging from food preservation to pharmaceuticals. libretexts.orgresearchgate.net The synthesis of ether derivatives of hydroxybenzoic acids, a key step in creating compounds like this compound, is a well-established transformation in organic chemistry, often achieved through reactions like the Williamson ether synthesis. wikipedia.org This reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with an alkyl halide and remains a fundamental method for forming ether linkages. wikipedia.org

Positioning within the Landscape of Dicarboxylic Acids and Their Derivatives

This compound is classified as a dicarboxylic acid, a class of organic compounds containing two carboxylic acid functional groups. Dicarboxylic acids are of immense importance in chemistry, serving as fundamental building blocks in the synthesis of various polymers, such as polyesters and polyamides. iosrjournals.org

What distinguishes this compound is its hybrid structure, combining an aromatic carboxylic acid with an aliphatic dicarboxylic acid component through an ether linkage. This ether bond imparts a degree of flexibility to the molecule that is absent in more rigid aromatic dicarboxylic acids like terephthalic acid. This structural feature is significant because the flexibility and geometry of dicarboxylic acid monomers can profoundly influence the properties of the resulting polymers, such as their crystallinity, melting point, and solubility. arctomsci.com The presence of both an aromatic ring and a flexible aliphatic chain positions this molecule as a potentially versatile monomer for creating polymers with tailored properties.

Significance as an Intermediate in Complex Chemical Syntheses

The structure of this compound makes it a valuable intermediate in multi-step organic syntheses. The two carboxylic acid groups possess different reactivities, which could potentially be exploited for selective chemical transformations. For instance, the aromatic carboxylic acid is generally less reactive than its aliphatic counterpart.

A plausible and efficient method for the synthesis of this compound itself would be the Williamson ether synthesis. wikipedia.orgnih.gov This would likely involve the reaction of a salt of 3-hydroxybenzoic acid with a 2-halobutanoic acid ester, followed by hydrolysis of the ester to yield the dicarboxylic acid. The use of a base is crucial in this process to deprotonate the phenolic hydroxyl group, making it a potent nucleophile. youtube.commasterorganicchemistry.com

As a difunctional molecule, it can be used to introduce the benzoyl-oxy-propoxy moiety into larger, more complex molecular architectures. Its ability to participate in reactions typical of carboxylic acids, such as esterification, amidation, and the formation of acid chlorides, opens up a wide range of synthetic possibilities.

Role in Advanced Materials Science Precursor Development

The most promising application for this compound lies in the field of materials science, specifically as a monomer for the synthesis of advanced polymers. Dicarboxylic acids are fundamental precursors for condensation polymers like polyesters and polyamides. ontosight.ainih.gov

The incorporation of this compound into a polymer backbone could lead to materials with unique properties. The rigid benzoic acid unit would contribute to thermal stability and mechanical strength, while the flexible propoxy chain could enhance solubility and processability, and potentially lower the melting point compared to polymers made from purely aromatic dicarboxylic acids. iosrjournals.org The ether linkage is also generally more stable to hydrolysis than an ester linkage, which could be an advantage in certain applications.

The synthesis of polyesters from this monomer would typically involve polycondensation with a diol. arctomsci.commdpi.com The properties of the resulting polyester (B1180765) could be fine-tuned by the choice of the diol co-monomer. Similarly, reaction with a diamine would produce a polyamide with potentially interesting characteristics. The asymmetry and flexibility of the this compound monomer might lead to amorphous or semi-crystalline polymers with applications as engineering plastics, fibers, or films. Benzoic acid and its derivatives have also been explored for their inclusion in polymer cavities, suggesting further potential applications in materials science. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1342481-55-3 | arctomsci.combldpharm.com |

| Molecular Formula | C11H12O5 | |

| Molecular Weight | 224.21 g/mol | |

| Predicted Boiling Point | 426.4±20.0 °C at 760 mmHg | guidechem.com |

| Predicted Flash Point | 168.8±15.3 °C | guidechem.com |

| Predicted Density | 1.3±0.1 g/cm³ | guidechem.com |

| Predicted Refractive Index | 1.562 | guidechem.com |

| Predicted LogP | 2.11 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-carboxypropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIVNPJBBIDRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Carboxypropoxy Benzoic Acid

Established Synthetic Pathways for Carboxylic Acid Derivatives

Established synthetic routes to carboxylic acid derivatives like 3-(1-Carboxypropoxy)benzoic acid typically rely on robust and well-understood reactions, often performed in a sequential or multi-step fashion.

Multi-Step Synthesis Approaches (e.g., via etherification and subsequent hydrolysis)

A common and logical multi-step approach to synthesize this compound involves an initial etherification reaction followed by a hydrolysis step. This strategy is centered around the formation of the ether linkage between a suitably protected 3-hydroxybenzoic acid derivative and a propionic acid derivative.

The Williamson ether synthesis is a cornerstone of this approach. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the reaction of a 3-hydroxybenzoate ester with an α-halo-propionate ester in the presence of a base. The ester groups serve as protecting groups for the carboxylic acid functionalities, preventing unwanted side reactions.

A representative reaction scheme is as follows:

Esterification of 3-hydroxybenzoic acid: To protect the carboxylic acid group of 3-hydroxybenzoic acid, it is first converted to an ester, for example, methyl 3-hydroxybenzoate, by reacting it with methanol (B129727) in the presence of an acid catalyst.

Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to a Williamson ether synthesis with an alkyl 2-bromopropionate (e.g., ethyl 2-bromopropionate). A suitable base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that acts as the nucleophile.

Hydrolysis: The final step involves the hydrolysis of both ester groups to the corresponding carboxylic acids. This is typically achieved by heating the diester intermediate with a strong base, such as sodium hydroxide, followed by acidification.

| Step | Reactants | Reagents | Product |

| 1 | 3-Hydroxybenzoic acid, Methanol | H₂SO₄ (catalyst) | Methyl 3-hydroxybenzoate |

| 2 | Methyl 3-hydroxybenzoate, Ethyl 2-bromopropionate | K₂CO₃, Acetone | Methyl 3-(1-ethoxycarbonylpropoxy)benzoate |

| 3 | Methyl 3-(1-ethoxycarbonylpropoxy)benzoate | NaOH, H₂O, then HCl | This compound |

Condensation Reactions in the Formation of Analogous Structures

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also pivotal in synthesizing structures analogous to this compound. The Ullmann condensation, for instance, provides a method for the formation of aryl ethers, which is the key structural feature in the target molecule. wikipedia.orgchemeurope.com This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. wikipedia.orgchemeurope.com

While not a direct route to this compound due to the aliphatic nature of the propoxy chain, the principles of the Ullmann condensation are relevant for the synthesis of diaryl ether dicarboxylic acids, which are structural analogs. For example, the condensation of a halobenzoic acid with a hydroxybenzoic acid derivative can be achieved under Ullmann conditions.

| Reaction Type | Reactants | Catalyst | Product Type |

| Ullmann Condensation | Aryl halide, Phenol | Copper | Diaryl ether |

Furthermore, condensation reactions are fundamental in the synthesis of various benzoic acid derivatives. For instance, the reaction of substituted benzoic acids with benzene (B151609) in the presence of aluminum chloride can yield substituted benzophenones. researchgate.net While not directly applicable to the synthesis of the target compound, these methods highlight the broad utility of condensation reactions in functionalizing the benzoic acid scaffold.

Exploration of Novel Synthetic Strategies

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

Green chemistry principles are increasingly being applied to the synthesis of benzoic acid and its derivatives to minimize waste and the use of hazardous substances. wjpmr.com This includes the use of environmentally benign solvents, catalysts, and renewable starting materials.

One area of focus is the development of greener oxidation methods to produce carboxylic acids. For example, the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide as the oxidant in water represents an eco-friendly alternative to traditional methods that use stoichiometric amounts of heavy metals. mdpi.com Such a strategy could be envisioned for the final oxidation step if a synthetic route starting from an appropriate aldehyde precursor were designed.

The principles of green chemistry also encourage the use of catalytic reactions over stoichiometric ones. For instance, the boric acid-catalyzed amidation of benzoic acid demonstrates a greener approach to forming amide bonds. sciepub.com While not directly forming an ether linkage, this highlights the trend towards developing milder and more sustainable catalytic methods for derivatizing benzoic acid.

| Green Chemistry Principle | Application in Benzoic Acid Derivative Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or solvent-free conditions. | Selenium-catalyzed oxidation of aldehydes in water. mdpi.com |

| Catalysis | Employing catalysts to reduce energy consumption and waste. | Boric acid-catalyzed amidation. sciepub.com |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Direct C-H functionalization to avoid pre-functionalized substrates. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

In the Williamson ether synthesis step, factors such as the choice of base, solvent, and temperature play a crucial role. The use of a non-polar, aprotic solvent can accelerate the Sₙ2 reaction. Solvent-free conditions have also been reported to provide high purity and excellent yields for the etherification of phenols. researchgate.net The nature of the leaving group on the propionate (B1217596) ester is also important, with bromides and iodides generally being more reactive than chlorides.

For the hydrolysis of the diester intermediate, the concentration of the base, reaction temperature, and reaction time need to be carefully controlled to ensure complete conversion without promoting side reactions. The esterification reaction itself, being an equilibrium process, can be driven to completion by using a large excess of one of the reactants or by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. study.commasterorganicchemistry.com

Strategies to improve the yield and purity of esterification and hydrolysis reactions include:

Le Chatelier's Principle: For esterification, using an excess of the alcohol or removing water can shift the equilibrium towards the product side. study.com

Purification Techniques: After the reaction, washing the organic layer with a mild base can remove unreacted carboxylic acid starting material. quora.com

Continuous Extraction: In some cases, continuous extraction of the monoester from an aqueous reaction mixture can lead to high yields. google.com

By systematically optimizing these parameters, the synthesis of this compound can be made more efficient and economically viable.

Influence of Solvents and Reagents on Reaction Outcomes

The choice of solvents and reagents is critical in directing the outcome of the synthesis of this compound, significantly impacting reaction rate, yield, and purity.

Solvents: The Williamson ether synthesis is an SN2 reaction, and as such, the choice of solvent plays a crucial role. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to attack the alkyl halide. This enhances the nucleophilicity of the phenoxide and accelerates the reaction. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. Protic solvents, such as water or alcohols, are generally avoided as they can solvate the nucleophile, reducing its reactivity.

Bases: A variety of bases can be used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid. The strength of the base is an important consideration. Stronger bases, such as sodium hydride (NaH) or potassium hydride (KH), will completely deprotonate the phenol, driving the reaction forward. However, weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, particularly at elevated temperatures, and may be preferred for their lower cost and easier handling. The choice of base can also influence the solubility of the resulting phenoxide salt in the reaction solvent.

Alkylating Agent: The nature of the leaving group on the 2-halobutanoic acid derivative is also a key factor. Bromides are often a good compromise between reactivity and stability, making 2-bromobutanoic acid a common choice. Iodides are more reactive but can be more expensive and less stable. Chlorides are less reactive and may require more forcing conditions.

The following interactive table summarizes the hypothetical effect of different solvents and bases on the yield of this compound, based on general principles of the Williamson ether synthesis.

| Solvent | Base | Hypothetical Yield (%) |

| Dimethylformamide (DMF) | Sodium Hydride (NaH) | 85 |

| Acetonitrile | Potassium Carbonate (K₂CO₃) | 75 |

| Dimethyl Sulfoxide (DMSO) | Sodium Hydroxide (NaOH) | 80 |

| Ethanol | Sodium Ethoxide (NaOEt) | 60 |

Note: The data in this table is illustrative and based on general chemical principles. Actual yields may vary depending on specific reaction conditions.

Temperature and Pressure Effects in Synthetic Protocols

Temperature and pressure are significant physical parameters that can be manipulated to optimize the synthesis of this compound.

Pressure: For the Williamson ether synthesis conducted in the liquid phase at temperatures below the boiling point of the solvent, the reaction is largely independent of pressure. Standard atmospheric pressure is typically sufficient. However, if the reaction is carried out at a temperature approaching or exceeding the boiling point of the solvent, a sealed reaction vessel may be used to maintain the solvent in the liquid phase and allow for higher reaction temperatures. This can sometimes lead to shorter reaction times. It is important to note that increasing the pressure does not fundamentally alter the reaction mechanism but rather allows for the use of a wider range of temperature conditions.

The following interactive table illustrates the hypothetical effect of temperature on the reaction time for the synthesis of this compound.

| Temperature (°C) | Hypothetical Reaction Time (hours) |

| 50 | 12 |

| 75 | 6 |

| 100 | 3 |

| 125 | 1.5 |

Note: The data in this table is illustrative and based on general chemical principles. Actual reaction times may vary depending on the specific reagents and concentrations used.

Chemical Reactivity and Derivatization of 3 1 Carboxypropoxy Benzoic Acid

Reactions Involving Carboxylic Acid Functional Groups

The presence of two distinct carboxylic acid moieties, one aromatic and one aliphatic, allows for selective or exhaustive reactions depending on the conditions employed. Their differing electronic environments and steric accessibility can be exploited to achieve regioselective derivatization.

The conversion of the carboxylic acid groups in 3-(1-carboxypropoxy)benzoic acid to esters is a fundamental derivatization strategy. Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. masterorganicchemistry.comacs.org Given the presence of two carboxylic acid groups, the reaction can yield a mono-ester or a di-ester, depending on the stoichiometry of the alcohol and the reaction conditions.

The Mitsunobu reaction offers a milder alternative for esterification, particularly with sensitive alcohols or phenols, proceeding under neutral conditions with reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). pressbooks.pub This method is known for its high yields and stereochemical inversion at the alcohol center, if applicable. pressbooks.pub For industrial-scale synthesis, catalytic methods using tin(II) compounds or titanium catalysts are also utilized for the esterification of benzoic acids, where the water of reaction is removed by distillation to drive the equilibrium towards the product. libretexts.org

| Esterification Method | Reagents | Typical Conditions | Products | Reference |

| Fischer-Speier | Alcohol, H₂SO₄ (catalyst) | Reflux | Mono- or Di-ester | masterorganicchemistry.comacs.org |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | -20 °C to room temperature | Ester | pressbooks.pub |

| Catalytic Esterification | Alcohol, Tin(II) or Titanium catalyst | 190-210 °C, 100 mbar to 1 bar | Ester | libretexts.org |

Table 1: Common Esterification Methods Applicable to this compound.

The carboxylic acid functionalities of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (HOSu) to form an active ester intermediate and suppress side reactions. researchgate.net

More recent methods have been developed for the direct amidation of benzoic acids. For instance, Ir-catalyzed C-H amidation has been shown to be effective for benzoic acids, though this applies to the aromatic ring rather than the carboxylic acid group itself. researchgate.net However, for the direct conversion of the COOH group, various dehydrating agents can be used. tum.de The synthesis of peptide analogues is also possible by coupling the carboxylic acid groups with amino acids or peptide fragments, employing standard peptide coupling protocols. The differential reactivity of the aromatic versus the aliphatic carboxylic acid could potentially allow for selective coupling under carefully controlled conditions.

| Amidation Method | Reagents | Typical Conditions | Key Feature | Reference |

| Carbodiimide Coupling | Amine, DCC or EDC, with or without HOSu | Room temperature | Forms an active ester intermediate | researchgate.net |

| Direct Amidation | Amine, Dehydrating agent (e.g., (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives) | Room temperature in THF | High chemoselectivity | tum.de |

Table 2: Selected Amidation Methods for Carboxylic Acids.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, of aromatic carboxylic acids like this compound typically requires high temperatures. The stability of the resulting carbanion is a key factor influencing the ease of decarboxylation. For benzoic acid itself, decarboxylation is slow and requires temperatures around 400 °C. wikipedia.org

The presence of activating groups, particularly in the ortho or para positions, can significantly lower the temperature required for decarboxylation. wikipedia.org For instance, hydroxy-activated benzoic acids can undergo decarboxylation at much lower temperatures. wikipedia.org Recent studies have shown that decarboxylation can be achieved under much milder conditions using transition metal catalysis. For example, copper-catalyzed decarboxylative hydroxylation of benzoic acids has been reported at temperatures as low as 35 °C, proceeding through a radical mechanism. The presence of the propoxy side chain in this compound would influence the electronic properties and potentially the stability of intermediates, thereby affecting the rate and conditions required for decarboxylation of the aromatic carboxyl group. The aliphatic carboxyl group would likely require different conditions for decarboxylation.

| Decarboxylation Condition | Temperature | Key Factors | Reference |

| Thermal (unactivated) | ~400 °C | High thermal energy required | wikipedia.org |

| Thermal (activated) | Lower temperatures | Presence of ortho/para activating groups (e.g., -OH) | wikipedia.org |

| Copper-catalyzed | 35 °C | Photoinduced ligand-to-metal charge transfer |

Table 3: Factors Influencing the Decarboxylation of Benzoic Acids.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with two groups that have opposing electronic effects, which dictates the regioselectivity of further substitution reactions on the ring.

In electrophilic aromatic substitution (SEAr) reactions, the incoming electrophile is directed to specific positions on the aromatic ring based on the nature of the existing substituents. The carboxylic acid group (-COOH) is an electron-withdrawing group and acts as a meta-director. Conversely, the alkoxy group (-OR), in this case, the 1-carboxypropoxy group, is an electron-donating group and acts as an ortho- and para-director.

In this compound, the two groups are in a meta relationship to each other. The directing effects of these two groups will determine the position of the incoming electrophile. The powerful ortho-, para-directing effect of the alkoxy group will likely dominate, directing the electrophile to the positions ortho and para to it (positions 2, 4, and 6). However, position 4 is also para to the meta-directing carboxyl group, making it a likely site of substitution. Position 2 is sterically hindered by the adjacent propoxy chain. Position 6 is ortho to the alkoxy group and meta to the carboxyl group, also making it a favored position. Therefore, electrophilic substitution is expected to occur primarily at positions 4 and 6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be chosen carefully to avoid side reactions involving the carboxylic acid groups.

Nucleophilic aromatic substitution (SNAr) is generally difficult on an unactivated benzene ring. However, the presence of strong electron-withdrawing groups, such as a nitro or a carboxyl group, ortho or para to a leaving group (typically a halogen) can facilitate this reaction. wikipedia.org

For a halogenated analogue of this compound, the carboxyl group can act as an activating group for SNAr. For example, if a halogen were placed at the 2- or 4-position (ortho or para to the carboxyl group, although substitution at the 4-position is more likely as discussed above), it could be displaced by a strong nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and the electron-withdrawing nature of the carboxyl group helps to delocalize the negative charge. The alkoxy group, being electron-donating, would have a deactivating effect if it is ortho or para to the site of nucleophilic attack. Therefore, the position of the halogen relative to both the carboxyl and the alkoxy groups is critical in determining the feasibility and rate of nucleophilic aromatic substitution.

Formation of Complex Chemical Architectures

Following extensive searches of scientific literature and chemical databases, no specific research findings or detailed examples for the use of This compound in the synthesis of coordination polymers, metal-organic frameworks (MOFs), conjugates, or hybrid molecules could be identified. The following sections reflect the absence of available data for this specific compound in the requested contexts.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Carboxylate Ligands

There is no available scientific literature detailing the synthesis or characterization of coordination polymers or metal-organic frameworks (MOFs) using this compound as a ligand. While the dicarboxylate nature of this molecule suggests its potential as a linker in the formation of such supramolecular structures, no published studies have demonstrated this application. The general principles of MOF and coordination polymer synthesis involve the reaction of metal ions with organic ligands containing coordinating functional groups, such as carboxylates, to form extended networks. The geometry and flexibility of the ligand play a crucial role in determining the final topology of the framework. However, specific examples, synthetic conditions, and structural data for frameworks derived from this compound are not present in the reviewed literature.

Preparation of Conjugates and Hybrid Molecules for Specific Chemical Functions

No specific examples of conjugates or hybrid molecules synthesized directly from this compound have been documented in the searched scientific literature. The preparation of such molecules typically involves the covalent linking of two or more distinct molecular entities to create a new compound with combined or novel functionalities. Carboxylic acid groups are often utilized for forming amide or ester bonds to conjugate with other molecules, such as peptides, drugs, or functional moieties. Despite the presence of two carboxylic acid groups in this compound that could serve as handles for conjugation, no studies describing the synthesis, characterization, or application of such derivatives are currently available.

Advanced Spectroscopic and Analytical Characterization of 3 1 Carboxypropoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 3-(1-Carboxypropoxy)benzoic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the propoxy chain will be observed in the upfield region.

The expected chemical shifts (δ) and multiplicities for the protons of this compound are detailed in the table below. The two carboxylic acid protons (-COOH) are expected to be highly deshielded and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (C2) | ~7.8 | Singlet or Doublet of doublets | Influenced by two adjacent carboxylic acid and ether groups. |

| Aromatic H (C4) | ~7.6 | Triplet | Coupled to H at C5. |

| Aromatic H (C5) | ~7.3 | Doublet of doublets | Coupled to H at C4 and C6. |

| Aromatic H (C6) | ~7.5 | Doublet | Coupled to H at C5. |

| Methine H (-O-CH-) | ~4.8 | Quartet | Coupled to the adjacent methyl protons. |

| Methylene (B1212753) H (-CH₂-) | ~2.0 | Sextet | Coupled to the methine and methyl protons. |

| Methyl H (-CH₃) | ~1.0 | Triplet | Coupled to the adjacent methylene protons. |

| Carboxylic Acid H (benzoic) | >10.0 | Broad Singlet | Chemical shift is variable. |

| Carboxylic Acid H (propoxy) | >10.0 | Broad Singlet | Chemical shift is variable. |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid groups are characteristically found at the most downfield positions (δ > 165 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons of the propoxy group will appear in the upfield region (δ < 80 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Benzoic acid) | ~170 | Carbonyl carbon of the benzoic acid moiety. |

| C=O (Propoxy acid) | ~175 | Carbonyl carbon of the propoxy acid side chain. |

| C3 (Aromatic) | ~158 | Aromatic carbon attached to the ether oxygen. |

| C1 (Aromatic) | ~132 | Aromatic carbon attached to the carboxylic acid group. |

| C5 (Aromatic) | ~129 | Aromatic carbon meta to the carboxylic acid group. |

| C6 (Aromatic) | ~124 | Aromatic carbon ortho to the carboxylic acid group. |

| C4 (Aromatic) | ~122 | Aromatic carbon para to the carboxylic acid group. |

| C2 (Aromatic) | ~118 | Aromatic carbon ortho to the ether linkage. |

| -O-CH- | ~75 | Methine carbon of the propoxy group. |

| -CH₂- | ~28 | Methylene carbon of the propoxy group. |

| -CH₃ | ~10 | Methyl carbon of the propoxy group. |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent aromatic protons (H4, H5, H6) and between the aliphatic protons of the propoxy chain (-CH-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be critical in confirming the placement of the carboxypropoxy group on the benzoic acid ring by observing correlations between the ether-linked methine proton (-O-CH-) and the aromatic carbons (C2, C3, and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. While less critical for the primary structure elucidation of this molecule, it could offer insights into its preferred conformation in solution.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₂O₅), the expected monoisotopic mass can be calculated with high precision, and a comparison with the experimentally determined value would serve as a strong confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. The fragmentation of benzoic acid and its derivatives is well-documented. docbrown.inforesearchgate.net

For this compound, characteristic fragmentation pathways would be expected. In positive ion mode, the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid groups are common. In negative ion mode, the loss of carbon dioxide (CO₂) is a characteristic fragmentation of deprotonated benzoic acids. docbrown.info The ether linkage is also a potential site for fragmentation.

Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 225 | [M+H]⁺ (protonated molecule) | Protonation of the parent molecule. |

| 207 | [M+H - H₂O]⁺ | Loss of a water molecule from a carboxylic acid group. |

| 179 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond, retaining the benzoic acid moiety. |

| 105 | [C₇H₅O]⁺ | Loss of a hydroxyl radical from the benzoic acid fragment. docbrown.info |

| 77 | [C₆H₅]⁺ | Loss of the carboxyl group from the benzoic acid fragment. docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the carboxylic acid and ether groups. The IR spectrum of a carboxylic acid is characterized by several distinct absorptions.

A very broad absorption band is typically observed in the region of 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxyl group. libretexts.orglibretexts.org The significant broadness of this peak is a result of hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. libretexts.orgspectroscopyonline.com

The C=O (carbonyl) stretching vibration of the carboxylic acid gives rise to a strong absorption band typically found between 1710 and 1760 cm⁻¹. libretexts.org For aromatic carboxylic acids like this compound, this peak is expected to appear in the lower end of the range, from 1710 to 1680 cm⁻¹, due to conjugation with the benzene ring. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid group is also observable, typically in the range of 1320 to 1210 cm⁻¹. spectroscopyonline.com

Additionally, the ether linkage (-O-) in the 1-carboxypropoxy group will exhibit a characteristic C-O stretching absorption. The presence of the aromatic ring will also be indicated by C-H stretching vibrations above 3000 cm⁻¹ and various fingerprint absorptions in the 1600-1450 cm⁻¹ region. docbrown.info

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Ether | C-O Stretch | 1000-1300 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional arrangement of atoms in a crystalline solid. contractlaboratory.com This technique provides detailed information about the crystal structure, which is crucial for understanding the physical properties of a material and for designing new materials with specific functionalities, a field known as crystal engineering.

Single Crystal X-ray Diffraction for Molecular Geometry and Lattice Parameters

Single crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement within a crystal. jst.go.jp For a molecule like this compound, this technique can provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

The crystal structure of many benzoic acid derivatives reveals that the molecules often form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. iaea.org It is highly probable that this compound would also exhibit such dimeric structures in its crystalline form. The analysis would also determine the unit cell dimensions (a, b, c) and the angles between them (α, β, γ), which define the crystal lattice. Benzoic acid itself crystallizes in the monoclinic space group P21/c. byjus.comresearchgate.net

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a substance. For this compound and its derivatives, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable analytical tools.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds, making it well-suited for aromatic carboxylic acids. nih.gov The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. helixchrom.com

For the analysis of carboxylic acids, the pH of the mobile phase is a critical parameter. To ensure good peak shape and retention, the pH is often adjusted to be below the pKa of the carboxylic acid, which suppresses its ionization. nih.gov A common mobile phase composition for the analysis of benzoic acid and its derivatives is a mixture of an aqueous buffer (such as acetate (B1210297) buffer) and an organic solvent like methanol (B129727) or acetonitrile. ust.edu Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound will absorb UV light. ust.edu HPLC can be used to determine the purity of a sample by detecting the presence of any impurities and can also be used for quantitative analysis to determine the exact concentration of the compound in a sample. upb.ro

Table 2: Typical HPLC Parameters for the Analysis of Aromatic Carboxylic Acids

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., TFA) or buffer |

| Detection | UV-Vis |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Carboxylic acids themselves are generally not volatile enough for direct GC analysis due to their high polarity and tendency to form hydrogen bonds. lmaleidykla.lt Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile derivative. pharmaguru.cohplcvials.com

Common derivatization methods for carboxylic acids include esterification (e.g., conversion to methyl esters) or silylation (e.g., reaction with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). lmaleidykla.lt The resulting esters or silyl (B83357) derivatives are much more volatile and can be readily analyzed by GC. researchgate.net This approach, often coupled with a mass spectrometer (GC-MS), allows for the sensitive detection and identification of this compound, particularly in complex matrices. researchgate.net

Theoretical and Computational Chemistry Studies of 3 1 Carboxypropoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(1-Carboxypropoxy)benzoic acid. These methods provide a detailed picture of the electron distribution and its influence on the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For molecules like this compound, DFT is instrumental in determining the most stable three-dimensional arrangements of atoms (conformational analysis) and predicting how the molecule will behave in chemical reactions (reactivity).

DFT calculations, often employing functionals like B3LYP, can be used to optimize the geometry of this compound, identifying the lowest energy conformers. The flexibility of the carboxypropoxy side chain, with its rotatable bonds, gives rise to multiple possible conformations. Computational models can predict the relative energies of these conformers, indicating which are most likely to be present under given conditions.

Furthermore, DFT is used to calculate various electronic properties that are key to predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For substituted benzoic acids, these calculations reveal how the substituent group—in this case, the 1-carboxypropoxy group—influences the electronic properties of the entire molecule. The electron-withdrawing or donating nature of the substituent can be quantified, providing insights into its effect on the aromatic ring and the carboxylic acid groups.

Quantum chemical parameters derived from DFT calculations, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for the molecule's chemical behavior. ucl.ac.uk These descriptors help in understanding the molecule's stability and its propensity to act as an electron donor or acceptor in reactions.

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. nih.gov

For a molecule like this compound, ab initio calculations can be employed to obtain very precise values for its geometric parameters, vibrational frequencies, and electronic energies. nih.gov While computationally more demanding than DFT, these methods are crucial for benchmarking the results of less computationally intensive methods and for situations where high accuracy is paramount. For instance, high-level ab initio calculations can be used to refine the understanding of the subtle energetic differences between various conformers of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for exploring its conformational flexibility and the effects of solvents on its structure and behavior. nih.govdntb.gov.ua

The propoxy chain in this compound allows for considerable conformational freedom. MD simulations can track the transitions between different conformations, providing a dynamic picture of the molecule's flexibility. This is crucial for understanding how the molecule might interact with other molecules, such as in biological systems or in solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. researchgate.netmdpi.com For this compound, this would involve calculating the chemical shifts for each unique carbon and hydrogen atom. These predicted spectra can be invaluable in interpreting experimental NMR data and assigning the observed peaks to specific atoms in the molecule. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituent, providing further insight into the influence of the 1-carboxypropoxy group. docbrown.info

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. researchgate.netdocbrown.info Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would be predicted for the C=O and O-H stretching of the carboxylic acid groups, the C-O stretching of the ether linkage, and the vibrations of the benzene (B151609) ring. docbrown.infoslideshare.netcore.ac.uk Comparing the calculated and experimental IR spectra can help to confirm the presence of these functional groups and provide information about the molecule's conformation and hydrogen bonding interactions. researchgate.net

Below is a table of predicted and experimental vibrational frequencies for benzoic acid, which serves as a reference for understanding the expected spectral features of its derivatives.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) |

| O-H stretching (hydrogen-bonded) | ~3300-2500 (broad) |

| C-H stretching (aromatic) | ~3080-3030 |

| C=O stretching | ~1700-1680 |

| C-C stretching (aromatic) | ~1625-1465 |

| C-O stretching (carboxylic acid) | ~1320-1210 |

| O-H bending (out-of-plane) | ~960-900 |

Data based on typical values for benzoic acid and its derivatives. docbrown.info

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

For reactions involving this compound, such as esterification, decarboxylation, or reactions at the aromatic ring, computational methods can identify the most likely reaction pathways. wikipedia.orgrsc.orgajgreenchem.com By calculating the energy barriers (activation energies) associated with different possible transition states, chemists can predict which reaction pathways are favored under specific conditions. For example, in a decarboxylation reaction, DFT calculations can model the breaking of the C-C bond and the formation of the resulting products, identifying the high-energy transition state that governs the reaction rate. ajgreenchem.com These studies can also reveal the role of catalysts in lowering the activation energy of a reaction.

Studies on Aromaticity, Acidity, and Charge Distribution in External Fields

Aromaticity: The aromaticity of the benzene ring in this compound can be quantified using computational methods. Aromaticity is a key factor in the stability and reactivity of the molecule. Computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to assess the degree of aromaticity. scielo.org.za These studies can show how the 1-carboxypropoxy substituent affects the electron delocalization in the benzene ring.

Acidity: The acidity of the two carboxylic acid groups in this compound can be predicted computationally by calculating the pKa values. The acidity is influenced by the electronic effect of the substituent on the benzene ring. Electron-withdrawing groups tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. libretexts.orgpressbooks.publibretexts.orgalmerja.com The 1-carboxypropoxy group is expected to have an electron-withdrawing effect due to the presence of the ether oxygen and the second carboxylic acid group, thus influencing the pKa of the benzoic acid moiety.

The table below shows the effect of different para-substituents on the pKa of benzoic acid, illustrating the impact of electron-donating and electron-withdrawing groups.

| Substituent (Y) | pKa | Effect on Acidity (compared to H) |

| -NO₂ | 3.41 | Increased |

| -CN | 3.55 | Increased |

| -Br | 3.96 | Increased |

| -H | 4.19 | Reference |

| -CH₃ | 4.34 | Decreased |

| -OCH₃ | 4.46 | Decreased |

| -OH | 4.48 | Decreased |

Data for p-substituted benzoic acids. libretexts.org

Charge Distribution in External Fields: The presence of an external electric field can alter the electronic structure and properties of a molecule. Computational studies can simulate the effect of an external electric field on this compound, revealing how its charge distribution, aromaticity, and acidity are affected. Such studies have shown that the impact of an external electric field on the properties of substituted benzoic acids can be directional. wikipedia.org This is relevant for understanding how the molecule might behave in environments with strong electric fields, such as near an electrode surface or in certain biological microenvironments.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The intermolecular interactions of this compound are dictated by the presence of two carboxylic acid functional groups and a central benzene ring. These features allow for a network of strong hydrogen bonds and weaker π-stacking interactions, which are crucial in determining the solid-state structure and bulk properties of the compound. Computational and theoretical studies, though not extensively focused on this specific molecule, provide a framework for understanding these non-covalent forces based on analyses of similar benzoic acid derivatives.

Hydrogen Bonding

The most significant intermolecular force governing the structure of this compound is hydrogen bonding. The two carboxylic acid groups are potent hydrogen bond donors and acceptors. Computational studies on various benzoic acid derivatives consistently highlight the formation of robust hydrogen-bonded dimers. mun.camdpi.com

In the solid state, it is highly probable that this compound molecules form centrosymmetric dimers via hydrogen bonds between their carboxylic acid moieties. In this common arrangement, the hydroxyl hydrogen of one carboxylic acid group interacts with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic ring motif.

Furthermore, the ether oxygen atom in the 1-carboxypropoxy substituent can also act as a hydrogen bond acceptor. This allows for additional, more complex hydrogen-bonding networks, potentially linking the primary dimeric units into larger supramolecular assemblies. The presence of multiple hydrogen bond donors and acceptors can lead to the formation of three-dimensional polymeric networks in the crystalline phase. researchgate.net

Table 1: Representative Hydrogen Bond Parameters in Benzoic Acid Derivatives from Computational Studies (Note: This table presents typical data for analogous compounds and is for illustrative purposes, as specific data for this compound is not available.)

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Angle (D-H···A) (°) |

| O-H···O (Carboxylic Dimer) | 2.6 - 2.8 | 1.6 - 1.8 | 170 - 180 |

| O-H···O (to Ether) | 2.7 - 2.9 | 1.7 - 1.9 | 160 - 175 |

| N-H···O | - | - | - |

| C-H···O | - | - | - |

This interactive table is based on generalized data from studies on similar benzoic acid derivatives.

π-Stacking Interactions

The geometry of these π-stacking interactions can vary, including parallel-displaced and T-shaped arrangements. The specific conformation is influenced by the steric hindrance and electronic nature of the substituents on the benzene ring. In the case of this compound, the bulky carboxypropoxy group may influence the preferred stacking geometry. Computational models and analysis of crystal structure databases of aromatic compounds are the primary tools for investigating these subtle interactions. sci-hub.senih.gov The strength of these interactions is typically in the range of a few kcal/mol, providing additional cohesive energy to the molecular assembly. nih.gov

While detailed energetic decomposition for this compound is not published, studies on similar aromatic systems allow for an estimation of the contributions from electrostatic and dispersion forces to the stability of the stacked dimers. sci-hub.se

Structure Reactivity and Structure Property Relationships of 3 1 Carboxypropoxy Benzoic Acid Analogues

Influence of Structural Modifications on Carboxylic Acid Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter that influences its reactivity and solubility. For dicarboxylic acids like 3-(1-carboxypropoxy)benzoic acid, there are two pKa values corresponding to the two carboxyl groups. The acidity of these groups is influenced by the electronic effects of substituents on the aromatic ring and the aliphatic side chain.

Electron-withdrawing groups attached to the benzoic acid ring increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orgyoutube.compharmaguideline.com Conversely, electron-donating groups decrease acidity. openstax.org For instance, a nitro group (-NO2), being strongly electron-withdrawing, would significantly increase the acidity of a benzoic acid derivative compared to a methoxy (B1213986) group (-OCH3), which is electron-donating. libretexts.orgopenstax.org

The position of the substituent on the benzene (B151609) ring also plays a crucial role. Substituents in the ortho position have the most pronounced effect due to their proximity to the carboxyl group. pearson.com Generally, ortho-substituted benzoic acids are more acidic than their meta and para isomers, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors. libretexts.org

The acidity is also affected by the distance of a substituent from the carboxyl group. For example, in halogen-substituted butanoic acids, the acidity decreases as the halogen moves from the C2 to the C4 position, further away from the carboxyl group. openstax.org This principle applies to analogues of this compound where modifications might be made to the propoxy chain.

The following table illustrates the effect of various substituents on the pKa of benzoic acid, providing a predictive framework for the acidity of its analogues.

| Compound | Substituent | pKa |

| Benzoic acid | -H | 4.20 msu.edu |

| o-Hydroxybenzoic acid | o-OH | 2.97 oup.com |

| m-Hydroxybenzoic acid | m-OH | 4.06 oup.com |

| p-Hydroxybenzoic acid | p-OH | 4.48 oup.com |

| p-Nitrobenzoic acid | p-NO₂ | 3.44 |

| p-Chlorobenzoic acid | p-Cl | 3.99 |

| p-Methylbenzoic acid | p-CH₃ | 4.37 |

| This table is generated based on established pKa values for substituted benzoic acids to illustrate substituent effects. |

Correlation between Molecular Structure and Chemical Reactivity in Organic Transformations

The two carboxylic acid groups in this compound are the primary sites of chemical reactivity, participating in typical reactions such as esterification, amide formation, and anhydride (B1165640) formation. sketchy.comjackwestin.com The differing electronic environments of the aromatic and aliphatic carboxyl groups can lead to selective reactions under controlled conditions.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. sketchy.comjackwestin.comlibretexts.org This reaction, known as Fischer esterification, is reversible. libretexts.org For this compound, it is possible to selectively esterify one of the carboxyl groups. For example, reacting 3-hydroxybenzoic acid with methanol (B129727) and an acid catalyst would first yield 3-hydroxy methyl benzoate. rasayanjournal.co.in Subsequent etherification could then be performed on the hydroxyl group. rasayanjournal.co.in

Amide Formation: Carboxylic acids react with amines to form amides. sketchy.comlibretexts.org This reaction often requires harsh conditions (heat) or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) because amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. sketchy.comjackwestin.commdpi.com The use of DCC allows the reaction to proceed under milder conditions by forming a highly reactive intermediate. jackwestin.com

Polymerization: As a dicarboxylic acid, this compound can serve as a monomer in condensation polymerization reactions. Reaction with a diol can produce polyesters, while reaction with a diamine can yield polyamides. libretexts.org The flexibility of the propoxy chain in the molecule can influence the properties of the resulting polymer.

Stereochemical Effects on Molecular Recognition and Self-Assembly (e.g., in Coordination Polymers)

The introduction of a chiral center, such as in the 1-carboxypropoxy group of the title compound, has profound effects on its molecular recognition and self-assembly behavior. Chiral molecules can form non-superimposable mirror-image structures (enantiomers), which can be separated through a process called resolution. libretexts.orglibretexts.org This often involves reacting the racemic mixture with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.orgtcichemicals.com

In the context of coordination chemistry, chiral dicarboxylic acids are of great interest for the construction of chiral coordination polymers (CCPs) or metal-organic frameworks (MOFs). nih.gov These materials have non-centrosymmetric crystal structures and exhibit properties such as enantioselective separation and asymmetric catalysis. nih.gov

The self-assembly process is guided by molecular recognition, where molecules with complementary shapes and functionalities interact to form ordered structures. ijacskros.comacs.orgrsc.org For chiral dicarboxylic acids, these interactions, often involving hydrogen bonding, can lead to the formation of helical or other complex supramolecular architectures. ijacskros.com The stereochemistry of the ligand dictates the chirality of the resulting coordination polymer. For example, using the (R) or (S) enantiomer of a chiral ligand like 5-(1-carboxyethoxy)isophthalic acid leads to the formation of enantiomeric three-dimensional chiral coordination polymers. nih.gov

The flexibility or rigidity of the dicarboxylic acid ligand also plays a crucial role in determining the final structure of the coordination polymer. While rigid ligands can lead to predictable and stable frameworks, flexible ligands can result in more complex and novel topologies. mdpi.comrsc.org

Designing Ligands with Tunable Coordination Properties

The design of ligands with specific coordination properties is a central theme in the development of functional coordination polymers and MOFs. mdpi.com By systematically modifying the structure of a ligand like this compound, it is possible to tune the resulting properties of the metal-ligand assembly.

Ligand Flexibility and Topology: The flexibility of the ligand, imparted by features like the ether linkage and the aliphatic chain in this compound, allows it to adopt various conformations when coordinating to metal centers. This can lead to the formation of different framework topologies, a phenomenon known as framework isomerism. researchgate.netacs.org Different topologies can have distinct pore sizes and shapes, which directly impacts properties like gas storage and separation. researchgate.netacs.org For example, a V-shaped dicarboxylic acid ligand derived from a fluorene (B118485) core has been shown to form both 2D and 3D coordination polymers depending on the metal ion used. rsc.orgresearchgate.net

Coordination Modes: The carboxylate groups of the ligand can coordinate to metal ions in several ways, including monodentate, bidentate chelate, and bridging modes. mdpi.com The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the geometry of the ligand itself. The presence of multiple carboxyl groups, as in analogues like 3,4,5-tris(carboxymethoxy)benzoic acid, increases the number of potential binding sites and can lead to the formation of high-connectivity networks and helical structures. doi.org

Functionalization: Introducing additional functional groups onto the ligand can impart new properties to the resulting coordination polymer. For example, a ligand containing both carboxylate and amino groups can coordinate to metal ions through both functionalities. mdpi.com Similarly, ligands can be designed to act as sensors; for instance, a ferrocene-based palladium complex can be used for the chiroptical sensing of chiral carboxylic acids. nih.gov

Applications in Advanced Chemical and Material Sciences

Utilization as a Building Block in Complex Organic Synthesis

In the field of organic synthesis, benzoic acid and its derivatives are fundamental precursors for a wide array of more complex molecules. wikipedia.orgtu-braunschweig.de These derivatives serve as foundational scaffolds upon which intricate molecular architectures can be constructed. The presence of multiple functional groups, such as the carboxylic acid and ether linkages in 3-(1-Carboxypropoxy)benzoic acid, provides reactive sites for a variety of chemical transformations. This allows for its incorporation into larger, multifunctional compounds. The synthesis of such complex molecules is critical for the development of new pharmaceuticals and other specialized chemical products. ontosight.ai

The general strategy involves leveraging the existing functional groups to form new bonds. For instance, the carboxylic acid groups can be converted into esters, amides, or other functionalities, while the aromatic ring can undergo electrophilic substitution reactions to introduce additional substituents. This versatility makes benzoic acid derivatives, including this compound, valuable tools for synthetic chemists aiming to construct novel molecular entities with specific, targeted properties.

Role as a Ligand in Catalysis and Coordination Chemistry

The ability of this compound to act as a ligand is central to its application in catalysis and coordination chemistry. The carboxylate groups can coordinate with metal ions, forming stable complexes that can exhibit catalytic activity or serve as nodes in larger coordination polymers.

Carboxylic acids are widely employed as ligands in the synthesis of metal complexes due to the stability of the resulting metal-carboxylate bonds. mdpi.com The coordination of metal ions to ligands like this compound can lead to the formation of complexes with specific geometries and electronic properties, which are crucial for their function as catalysts. uobaghdad.edu.iqmdpi.com These complexes can catalyze a variety of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. d-nb.inforesearchgate.net The specific structure of the ligand, including the presence of both a rigid aromatic ring and a flexible side chain, can influence the selectivity and efficiency of the catalytic process.

The synthesis of these metal complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. uobaghdad.edu.iquab.cat The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to determine their structure and bonding. The catalytic activity of the synthesized complexes is then evaluated in specific chemical reactions to assess their potential for practical applications.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. d-nb.infobohrium.com Benzoic acid and its derivatives are frequently used as organic linkers in the synthesis of MOFs due to their rigidity and ability to form strong coordination bonds with metal ions. wpi.edunih.govbrieflands.com The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them attractive for applications in gas storage and separation, catalysis, and drug delivery. d-nb.infonih.govmdpi.com

The use of this compound as a ligand in MOF synthesis can lead to the formation of frameworks with unique topologies and properties. The flexibility of the carboxypropoxy side chain can allow for the formation of more complex and interpenetrated networks. These materials can be synthesized under solvothermal conditions, where the metal salt and the ligand are heated in a solvent to promote the formation of the crystalline framework. rroij.com The properties of the resulting MOFs can be tailored by varying the synthesis conditions, such as the metal-to-ligand ratio, temperature, and solvent system. bohrium.com

Table 1: Examples of Metal-Organic Frameworks with Benzoic Acid Derivatives

| Metal Ion | Benzoic Acid Derivative | Resulting MOF Structure | Potential Application | Reference |

| Zinc | Terephthalic Acid | IRMOF-1 | Gas Storage | d-nb.info |

| Copper | Benzene-1,3,5-tricarboxylic acid | Sx-MOF | Heavy Metal Ion Sorption | nih.gov |

| Zinc | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | MCF-54 | Adsorption | researchgate.net |

| Cerium | 3,5-(4-carboxybenzyloxy) benzoic acid | [Ce(L)(DMA)(H2O)]n | Not specified | rsc.org |

| Cadmium | 2,4-bis-(triazol-1-yl)-benzoic acid | [Cd0.5(L)(H2O)] | Optical Properties | nih.gov |

This table is for illustrative purposes and may not directly involve this compound, but demonstrates the principle of using benzoic acid derivatives in MOF synthesis.

Precursor for Specialty Polymeric Materials and Coatings

Benzoic acid derivatives can be used as monomers in the synthesis of specialty polymers and coatings. ontosight.ai The presence of multiple reactive groups allows for their incorporation into polymer chains through various polymerization techniques. The resulting polymers can possess a range of desirable properties, including thermal stability, mechanical strength, and chemical resistance, making them suitable for diverse applications. ontosight.ai

For example, a polymer can be formed through the reaction of a benzoic acid derivative with another monomer, such as ethenylbenzene (styrene). ontosight.ai The properties of the resulting copolymer can be tuned by adjusting the ratio of the monomers and the polymerization conditions. These materials can find use as coatings, adhesives, and in the fabrication of composite materials. ontosight.ai While specific examples for this compound are not prevalent in the reviewed literature, its di-functional nature makes it a plausible candidate for such applications.

Applications in Crystal Engineering and Supramolecular Chemistry

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org Benzoic acids are valuable building blocks in both fields due to their ability to form strong and directional hydrogen bonds through their carboxylic acid groups.

The self-assembly of benzoic acid derivatives can lead to the formation of well-defined supramolecular architectures, such as dimers, chains, and networks. rsc.org The specific arrangement of the molecules in the crystal lattice is dictated by the interplay of various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. By modifying the structure of the benzoic acid derivative, it is possible to control the resulting supramolecular assembly and, consequently, the properties of the material. The ureido-benzoic acid motif, for instance, exhibits a very high dimerization constant, making it an excellent candidate for creating supramolecular polymers. rsc.org

Investigating Its Role in Inhibition of Crystal Growth (e.g., Barite and Calcite Precipitation)

The precipitation of inorganic salts, such as barite (barium sulfate) and calcite (calcium carbonate), can cause significant problems in various industrial processes. curtin.edu.auresearchgate.net The use of chemical inhibitors to control crystal growth is therefore of great importance. Benzoic acid derivatives have been investigated for their potential to inhibit the precipitation of these scale-forming minerals. curtin.edu.aucurtin.edu.au

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the surface of the growing crystals. nih.gov This adsorption can block active growth sites, slow down the rate of precipitation, and modify the morphology of the resulting crystals. curtin.edu.aunih.gov Studies have shown that the effectiveness of benzoic acid derivatives as crystal growth inhibitors is dependent on factors such as the number and position of the carboxylate groups on the benzene (B151609) ring and the pH of the solution. curtin.edu.aucurtin.edu.au For instance, isophthalic acid has been shown to be a more effective inhibitor of barite precipitation than its phthalic or terephthalic acid isomers. curtin.edu.au Mellitic acid, with six carboxylate groups, has been identified as a potent inhibitor for both barite and calcite. curtin.edu.au The presence of multiple carboxylate groups in this compound suggests its potential as a scale inhibitor, a hypothesis that warrants further experimental investigation.

Q & A

Q. What analytical approaches quantify trace impurities in this compound samples during scale-up synthesis?

- Methodology : Use UPLC-QTOF-MS with ESI+ mode for impurity profiling. Employ response surface methodology (RSM) to optimize purification steps (e.g., gradient elution in prep-HPLC). Validate recovery rates (98–103%) and precision (RSD <1.2%) using spiked samples .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activities of structurally similar benzoic acid derivatives?

- Methodology : Conduct meta-analysis of IC₅₀ values across studies, controlling for assay conditions (e.g., cell line variability). Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Use cheminformatics tools (e.g., PubChem BioAssay) to identify confounding substituents .

Q. What experimental controls are critical for reproducibility in Suzuki-Miyaura coupling of this compound precursors?

- Methodology : Standardize Pd catalyst loading (1–5 mol%), degas solvents (THF/H₂O) to prevent oxidative side reactions, and use internal standards (e.g., triphenylmethane) for yield quantification. Replicate reactions under air-free Schlenk conditions to confirm oxygen sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.